

Core Mechanism of Action: STING Pathway Activation

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Compound of Interest

Compound Name: *STING agonist-17*

Cat. No.: *B14080982*

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The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, and initiating an immune response.[1][2][3] STING is a transmembrane protein primarily located in the endoplasmic reticulum (ER).[1][4] **STING agonist-17** is a potent, small-molecule, non-cyclic dinucleotide (non-CDN) agonist that directly binds to and activates the STING protein.

The activation process initiates a cascade of events:

- **Conformational Change and Translocation:** Upon binding of **STING agonist-17**, the STING protein undergoes a significant conformational change. This triggers its trafficking from the ER through the Golgi apparatus to form perinuclear vesicles.
- **TBK1 Recruitment and Activation:** In these vesicles, the activated STING protein serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
- **IRF3 Phosphorylation and Nuclear Translocation:** TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). This phosphorylation causes IRF3 to form dimers, which then translocate into the nucleus.

- **Gene Transcription:** In the nucleus, phosphorylated IRF3 dimers drive the transcription of a host of immune-related genes, most notably Type I interferons (IFN- α and IFN- β) and various interferon-stimulated genes (ISGs). **STING agonist-17** has been shown to induce the phosphorylation of STING, TBK1, and IRF3 at concentrations as low as 2 nM.
- **NF- κ B Pathway Activation:** In addition to the TBK1-IRF3 axis, STING activation can also stimulate the Nuclear Factor kappa B (NF- κ B) signaling pathway, leading to the production of various pro-inflammatory cytokines and chemokines.

This robust induction of Type I interferons is central to the anti-tumor effects of STING agonists. The interferons activate immune cells, particularly dendritic cells, which are crucial for priming and activating cytotoxic CD8+ T cells that can recognize and eliminate cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for **STING agonist-17** (compound 4a) based on available preclinical data.



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Downstream Effects and Non-Canonical Signaling

Beyond the primary interferon-producing pathway, STING activation by agonists has broader immunomodulatory effects.

Modulation of T Helper 17 (TH17) Cells

STING activation has been shown to restrain the inflammatory profile of TH17 cells, which are implicated in several autoimmune diseases. Mechanistically, STING signaling impairs the transcriptional activity of Rort, a key transcription factor for TH17 differentiation, thereby reducing the production of the pro-inflammatory cytokine IL-17A. Simultaneously, STING activation can promote the expression of the anti-inflammatory cytokine IL-10. This suggests a role for STING agonists in treating TH17-mediated chronic inflammation.

ADAM17-Mediated Protein Shedding

Recent research has uncovered a TBK1-independent signaling axis. Upon activation, STING can induce the activity of the sheddase ADAM17. This leads to the cleavage and release of the soluble, biologically active forms of membrane-bound proteins, such as the pro-inflammatory semaphorin SEMA4D and Tumor Necrosis Factor-alpha (TNF α). This post-translational mechanism contributes to the overall inflammatory response triggered by STING activation.

Key Experimental Protocols

Below are detailed methodologies for experiments commonly used to characterize the mechanism of action of STING agonists like **STING agonist-17**.

In Vitro IFN- β Secretion Assay

- Objective: To quantify the induction of Type I interferon by the STING agonist.
- Cell Line: Human monocytic cell lines like THP-1, or primary human peripheral blood mononuclear cells (PBMCs).
- Methodology:
 - Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.
 - Compound Treatment: Prepare serial dilutions of **STING agonist-17** (e.g., from 0.1 nM to 2 μ M). Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).
 - Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

- Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
- Quantification: Measure the concentration of IFN- β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
- Data Analysis: Plot the IFN- β concentration against the log of the agonist concentration and fit a dose-response curve to determine the EC₅₀ value.

Western Blot for Pathway Activation

- Objective: To detect the phosphorylation of key signaling proteins in the STING pathway.
- Cell Line: THP-1 or other responsive cell lines.
- Methodology:
 - Cell Treatment: Seed cells in a 6-well plate. Treat the cells with **STING agonist-17** at effective concentrations (e.g., 2 nM and 10 nM) for a shorter duration, typically 3-6 hours, to capture peak phosphorylation.
 - Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
 - SDS-PAGE and Transfer: Separate 20-30 μ g of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
 - Immunoblotting: Block the membrane with 5% BSA or non-fat milk. Incubate with primary antibodies overnight at 4°C. Use antibodies specific for phosphorylated STING (p-STING), p-TBK1, and p-IRF3. Also, probe for total protein levels (total STING, TBK1, IRF3) and a loading control (e.g., GAPDH or α -Tubulin).
 - Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Growth Inhibition Study

- Objective: To assess the anti-tumor efficacy of the STING agonist in a syngeneic mouse model.
- Animal Model: BALB/c mice.
- Tumor Model: Subcutaneous implantation of CT26 colon carcinoma cells.
- Methodology:
 - Tumor Implantation: Inject 5×10^5 CT26 cells subcutaneously into the flank of each mouse.
 - Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
 - Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
 - Compound Administration: Administer **STING agonist-17** intravenously (IV) at a specified dose (e.g., 1.5 mg/kg) and schedule (e.g., every other day for one week). The control group receives a vehicle control.
 - Endpoint: Continue monitoring tumor volume and body weight until the study endpoint (e.g., day 17 or when tumors in the control group reach a maximum allowed size).
 - Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the percentage of tumor growth inhibition.

Signaling and Experimental Workflow Diagrams



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